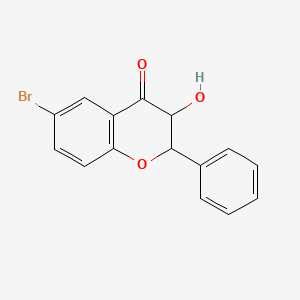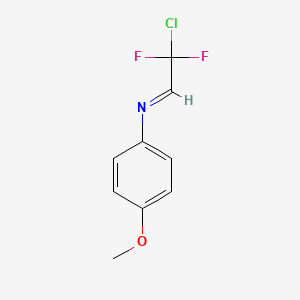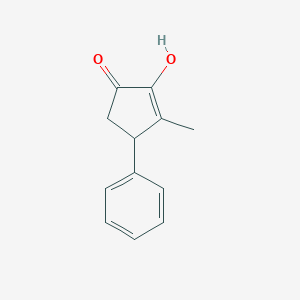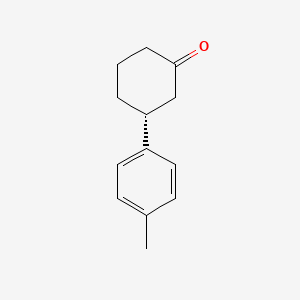
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position of the dihydrobenzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- can be achieved through several synthetic routesAnother approach is the synthesis from 2′-hydroxychalcone dibromide, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-one.
Reduction: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-hydroxy-.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to reduce oxidative damage to DNA.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3rd position can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The bromine atom at the 6th position can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoflavone: Similar structure but lacks the hydroxyl group at the 3rd position.
2′-Hydroxychalcone: Precursor in the synthesis of the target compound.
Flavanone: Parent compound used in the bromination step.
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
644973-52-4 |
|---|---|
Fórmula molecular |
C15H11BrO3 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
6-bromo-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,14-15,18H |
Clave InChI |
ZGCAZWQZBQQOIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)

![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
